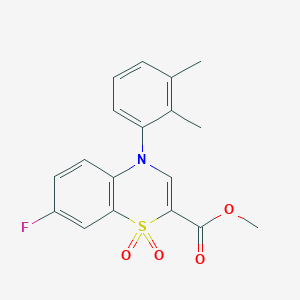![molecular formula C22H15ClN2O2 B2404733 (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-27-4](/img/structure/B2404733.png)
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide, also known as BPOA, is a compound that has gained attention in the scientific community due to its potential applications in drug development. BPOA belongs to the class of acrylamide derivatives and has been shown to possess various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chiral Stationary Phases for Chromatography : Tian et al. (2010) explored acrylamide derivatives for creating chiral stationary phases (CSPs) in chromatography. These CSPs showed promising enantioseparation capacities for racemic compounds, suggesting their utility in analytical and preparative chromatography (Tian et al., 2010).
Optically Active Polymers : In another study by Lu et al. (2010), optically active acrylamide derivatives were synthesized and polymerized, demonstrating potential for chiral recognition and applications in stereoselective processes (Lu et al., 2010).
Biological Activities
Antimicrobial Agents : Research by Patel and Shaikh (2011) on derivatives of acrylamides showed significant antimicrobial activities, highlighting their potential in developing new antimicrobial compounds (Patel & Shaikh, 2011).
Antitumor Activities : A study by Elmagd et al. (2017) used thiosemicarbazide derivatives as a building block for synthesizing heterocyclic compounds, which were then evaluated for their antitumor activities (Elmagd et al., 2017).
Polymer Science
- Polyacrylamides with Antimicrobial Properties : Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides that showed promising antibacterial and antifungal activities, suggesting their use in medical and industrial applications (Boopathy et al., 2017).
Material Science
- Photocrosslinkable Polymers : Research by Suresh et al. (2016) involved the synthesis of triazine-based polymers that exhibited enhanced photocrosslinking properties, indicating their potential in material science applications (Suresh et al., 2016).
Propiedades
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORNFPXCFTPNT-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

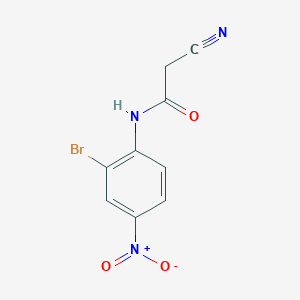
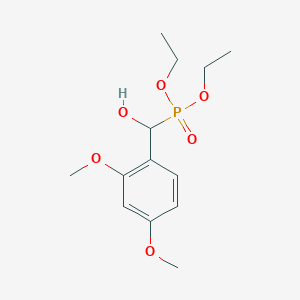
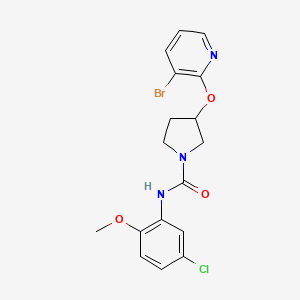
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)
![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)


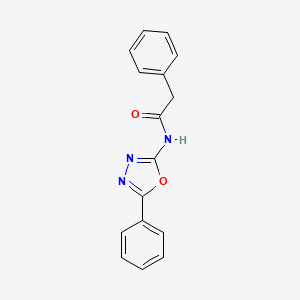

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)

![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)
